molecular formula C12H12N2O4 B12910265 1,2-Dihydro-3-oxo-2-phenyl-3H-pyrazol-1-yl ethyl carbonate CAS No. 71486-50-5

1,2-Dihydro-3-oxo-2-phenyl-3H-pyrazol-1-yl ethyl carbonate

Katalognummer: B12910265
CAS-Nummer: 71486-50-5
Molekulargewicht: 248.23 g/mol
InChI-Schlüssel: LGWFCQQARLTHNQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2-Dihydro-3-oxo-2-phenyl-3H-pyrazol-1-yl ethyl carbonate is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a phenyl group at position 2 and an ethyl carbonate group at position 1

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dihydro-3-oxo-2-phenyl-3H-pyrazol-1-yl ethyl carbonate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially involving continuous flow reactors and automated systems to control reaction parameters precisely.

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Dihydro-3-oxo-2-phenyl-3H-pyrazol-1-yl ethyl carbonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

    Substitution: The ethyl carbonate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3,5-dicarboxylates, while reduction could produce dihydropyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

1,2-Dihydro-3-oxo-2-phenyl-3H-pyrazol-1-yl ethyl carbonate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 1,2-Dihydro-3-oxo-2-phenyl-3H-pyrazol-1-yl ethyl carbonate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,2-Dihydro-3-oxo-2-phenyl-3H-pyrazole: Lacks the ethyl carbonate group.

    3,5-Dimethyl-1-phenylpyrazole: Contains methyl groups instead of the ethyl carbonate group.

    1-Phenyl-3-methyl-5-pyrazolone: Contains a methyl group and a ketone group.

Uniqueness

1,2-Dihydro-3-oxo-2-phenyl-3H-pyrazol-1-yl ethyl carbonate is unique due to the presence of the ethyl carbonate group, which imparts distinct chemical and physical properties

Eigenschaften

CAS-Nummer

71486-50-5

Molekularformel

C12H12N2O4

Molekulargewicht

248.23 g/mol

IUPAC-Name

ethyl (3-oxo-2-phenylpyrazol-1-yl) carbonate

InChI

InChI=1S/C12H12N2O4/c1-2-17-12(16)18-13-9-8-11(15)14(13)10-6-4-3-5-7-10/h3-9H,2H2,1H3

InChI-Schlüssel

LGWFCQQARLTHNQ-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)ON1C=CC(=O)N1C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.